4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester is a chemical compound characterized by its unique structure, which includes a bromine atom and an imidazole ring. Its molecular formula is C7H9BrN2O2, with a molecular weight of 233.06 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various organic compounds. It exists as a colorless to pale yellow liquid or solid, depending on the purity and conditions of storage .
The reactions involving this compound can yield:
Research indicates that 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester may exhibit significant biological activities, including:
The mechanism of action likely involves interactions with specific molecular targets, where the bromine atom and the imidazole ring enhance its reactivity and binding affinity .
The synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester typically involves:
4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester has several applications:
Studies on the interactions of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester with various biological targets have shown that it can modulate enzymatic activities and interfere with cellular pathways. These interactions are crucial for understanding its biological effects and potential therapeutic applications.
Several compounds share structural similarities with 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester. Notable examples include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methyl-1H-Imidazole-5-Carboxylic Acid Ethyl Ester | 30148-21-1 | 0.82 |
| 4-Methyl-5-Imidazolecarboxaldehyde | 79326-88-8 | 0.65 |
| 5-Bromo-1-Methyl-1H-Imidazole-4-Carboxylic Acid | 1783752-15-7 | 0.71 |
| Ethyl 5-Bromo-1H-Imidazole-2-Carboxylate | 94490049 | 0.82 |
The presence of the bromine atom in the structure of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester distinguishes it from other similar compounds, contributing to its unique chemical reactivity and potential biological activities. This specific substitution also influences its solubility, stability, and interaction with biological targets, making it a valuable compound in both research and industrial applications .